molecular formula C18H17FN4O2S B2592192 N-(4-fluorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide CAS No. 1105210-65-8

N-(4-fluorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide

Cat. No.: B2592192
CAS No.: 1105210-65-8
M. Wt: 372.42
InChI Key: GXVUDRDYLWGBFF-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a 1,3,4-thiadiazole ring bearing a furan-2-yl group at position 5 and a 4-fluorophenyl carboxamide moiety at position 1. While explicit data on its bioactivity are absent in the provided evidence, structural analogs highlight the importance of substituent variations on physicochemical and biological properties .

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c19-13-3-5-14(6-4-13)20-18(24)23-9-7-12(8-10-23)16-21-22-17(26-16)15-2-1-11-25-15/h1-6,11-12H,7-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVUDRDYLWGBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as a dihydrofuran derivative.

    Formation of the piperidine ring: The piperidine ring can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling reactions: The final step involves coupling the 4-fluorophenyl group and the piperidine-1-carboxamide group with the previously synthesized 1,3,4-thiadiazole-furan moiety using appropriate coupling reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(4-fluorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide typically involves multi-step reactions starting from readily available precursors. The structural characteristics of this compound can be summarized as follows:

  • Chemical Formula : C18H16FN3O2S
  • Molecular Weight : 357.4 g/mol
  • Key Functional Groups : Piperidine ring, thiadiazole moiety, furan ring, and fluorophenyl group.

The presence of these functional groups contributes to the compound's unique pharmacological profile.

Anticancer Activity

Thiadiazole derivatives, including this compound, have shown significant anticancer properties. Studies indicate that compounds with thiadiazole scaffolds exhibit cytotoxic effects against various cancer cell lines. For example:

  • Mechanism of Action : These compounds may induce apoptosis and inhibit cell proliferation by interfering with cellular signaling pathways.
  • Case Studies : Research has demonstrated that certain thiadiazole derivatives possess IC50 values comparable to established chemotherapeutic agents like doxorubicin in breast cancer models .

Antiviral Properties

The antiviral potential of thiadiazole derivatives has also been explored. For instance:

  • Activity Against Viruses : Compounds similar to this compound have shown effectiveness against viral infections such as Tobacco Mosaic Virus (TMV). The incorporation of specific functional groups has been linked to enhanced antiviral activity .

Insecticidal Properties

Thiadiazole derivatives are recognized for their insecticidal activities:

  • Efficacy : Compounds have been tested against various pests with promising results. For example, modifications in the phenyl groups have led to increased insecticidal potency compared to standard insecticides .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial in optimizing the biological efficacy of thiadiazole derivatives:

Substituent Effect on Activity
Fluorine on phenylEnhances anticancer and insecticidal activity
Furan ringContributes to antiviral properties
Piperidine moietyAffects binding affinity to biological targets

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl group enhances its binding affinity to hydrophobic pockets, while the thiadiazole and furan rings contribute to its overall stability and reactivity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Key Substituents Molecular Weight Source
N-(4-fluorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide (Target) C₁₉H₁₈FN₃O₂S Furan-2-yl (thiadiazole C5), 4-fluorophenyl (piperidine N1) 379.43 g/mol Not explicitly listed
N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide C₁₄H₁₅FN₄OS Piperidin-3-yl (thiadiazole C5), 4-fluorophenyl (carboxamide) 306.36 g/mol
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₇H₂₀FN₃O₂S 5-Isopropyl (thiadiazole C5), pyrrolidine (5-oxo), 4-fluorophenyl (pyrrolidine N1) 349.43 g/mol
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide C₁₃H₁₃FN₂O₂S 4-Acetyl (dihydro-thiadiazole C4), 4-fluorophenyl (thiadiazole C5) 280.32 g/mol
2.2 Substituent Impact on Physicochemical Properties
  • Furan-2-yl vs. Piperidin-3-yl () : The furan group introduces aromaticity and moderate lipophilicity, whereas the piperidine substituent may enhance solubility via amine protonation .
  • Acetyl () : The electron-withdrawing acetyl group in the dihydro-thiadiazole system may stabilize the molecule against metabolic degradation .

Research Findings and Limitations

  • Crystallographic data () : A benzoxazolo-thiazol-piperidine analog showed a planar thiazole ring and piperidine chair conformation, suggesting similar structural rigidity in the target compound .
  • Synthetic accessibility : The pyrrolidine analog () was synthesized via carboxamide coupling, a method applicable to the target compound .
  • Knowledge gaps: No explicit data on the target compound’s solubility, stability, or toxicity were found. Further studies are needed to validate inferred properties.

Biological Activity

N-(4-fluorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure

The compound features a piperidine core substituted with a 4-fluorophenyl group and a thiadiazole moiety containing a furan ring. This unique structure is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiadiazole ring and subsequent coupling with the piperidine derivative. The details of the synthesis can vary but generally follow established protocols for heterocyclic chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially affecting cellular proliferation and survival.
  • Receptor Modulation : It may interact with various receptors, leading to altered signaling pathways that influence physiological responses.

Anticancer Activity

Several studies have investigated the anticancer potential of thiadiazole derivatives, including this compound. Notably:

  • In vitro Studies : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the nanomolar range against gastric cancer cells .
CompoundCell LineIC50 (nM)
Derivative ANUGC25
Derivative BHeLa30
This compoundVariousTBD

Antimicrobial Activity

Thiadiazole derivatives are also known for their antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against resistant strains of bacteria .

Neuroprotective Effects

Emerging evidence suggests that thiadiazole-based compounds may possess neuroprotective properties. For example, some derivatives have shown promise in enhancing cholinergic neurotransmission and inhibiting acetylcholinesterase activity, which is beneficial for conditions like Alzheimer's disease .

Case Studies

A series of case studies highlight the biological efficacy of thiadiazole derivatives:

  • Case Study 1 : A derivative similar to the compound exhibited significant cytotoxicity against leukemia cell lines at concentrations as low as 200 nM.
  • Case Study 2 : In a study on neurodegenerative diseases, a related thiadiazole derivative improved cognitive function in animal models by enhancing synaptic plasticity.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(4-fluorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide?

  • Answer : Synthesis typically involves multi-step reactions, including:

Thiadiazole ring formation : Cyclocondensation of thiosemicarbazides with furan-2-carboxylic acid derivatives under acidic conditions .

Piperidine coupling : Amide bond formation between the piperidine core and fluorophenyl carboxamide using carbodiimide coupling agents (e.g., EDC/HOBt) .

Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) and recrystallization from ethanol .

  • Key validation : Confirm purity (>95%) via HPLC (C18 column, mobile phase: acetonitrile/water 70:30, UV detection at 254 nm) .

Q. How can the structural integrity of this compound be validated?

  • Answer : Use a combination of:

  • Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–S bond in thiadiazole: ~1.68 Å) and dihedral angles (e.g., fluorophenyl vs. thiadiazole planes: ~85°) .
  • NMR spectroscopy :
  • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), piperidine CH₂ (δ 2.5–3.5 ppm) .
  • ¹³C NMR: Carbonyl carbons (δ ~165 ppm), thiadiazole C–S (δ ~170 ppm) .
  • Mass spectrometry : ESI-MS ([M+H]⁺ expected m/z ~414.1) .

Q. What safety protocols are critical for handling this compound?

  • Answer : Based on structural analogs:

  • Hazards : Acute toxicity (oral LD₅₀: ~300 mg/kg in rodents), skin/eye irritation .
  • PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) with scoring functions (ΔG < −7 kcal/mol suggests strong affinity) .
  • MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns indicates stable binding) .
    • Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to resolve contradictions in reported biological activity data?

  • Answer : Conflicting results (e.g., antimicrobial vs. inactive) may arise from:

  • Assay variability : Standardize protocols (e.g., broth microdilution, 24 h incubation at 37°C) .
  • Structural analogs : Compare substituent effects (e.g., 4-nitrophenyl vs. furan-2-yl in thiadiazole impacts lipophilicity (logP: 3.2 vs. 2.8)) .
  • Data normalization : Use positive controls (e.g., ciprofloxacin for antimicrobial assays) .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Answer :

  • pH stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Thiadiazole rings degrade at pH < 3 .
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation (λmax shifts from 270 nm to 310 nm) .
  • Formulation : Encapsulate in PLGA nanoparticles (85% encapsulation efficiency, sustained release over 72 h) .

Q. How to design a multi-step synthesis route with high atom economy?

  • Answer :

  • Route A :
StepReactionAtom EconomyYield
1Thiadiazole formation78%65%
2Piperidine coupling92%80%
Total 72% 52%
  • Route B (Green Chemistry) : Microwave-assisted synthesis reduces time (30 min vs. 6 h) and improves yield (75%) .

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